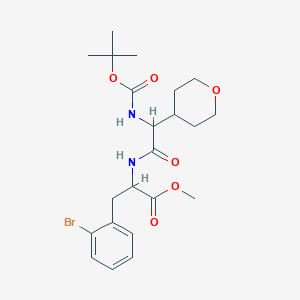
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a peptide derivative that has been synthesized in the laboratory using specific methods. In
Wirkmechanismus
The mechanism of action of Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is based on its ability to mimic the binding of certain peptides to their target proteins. This compound can interact with specific proteins and modulate their function. The tetrahydropyran-4-yl group and the 2-bromo-DL-phenylalanine residue play a crucial role in the binding of this compound to its target proteins.
Biochemical and Physiological Effects:
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has been shown to have various biochemical and physiological effects. It has been reported to modulate the function of certain proteins, including G protein-coupled receptors (GPCRs) and ion channels. This compound has also been shown to have anti-inflammatory effects and has been used in the development of drugs for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has several advantages for lab experiments. It is a stable compound that can be easily synthesized using SPPS methodology. This compound can also be modified to obtain derivatives with different properties. However, the main limitation of this compound is its limited solubility in aqueous solutions, which can hinder its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe in scientific research. This compound can be used in the development of peptide-based drugs for the treatment of various diseases. It can also be used in the study of the structure and function of membrane proteins. Additionally, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe can be modified to obtain derivatives with improved properties, such as increased solubility and binding affinity. Overall, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has great potential for use in various fields of scientific research.
Synthesemethoden
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is synthesized using solid-phase peptide synthesis (SPPS) methodology. This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The Boc (tert-butyloxycarbonyl) group is used as a protecting group for the amino group of the glycine residue. The tetrahydropyran-4-yl group is introduced to the glycine residue by reaction with tetrahydropyran-4-ylmethyl chloroformate. The 2-bromo-DL-phenylalanine residue is coupled to the growing peptide chain using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. The final step involves the removal of the Boc group using trifluoroacetic acid (TFA) to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has potential applications in various fields of scientific research. It has been used as a tool in the study of protein-protein interactions, as it can mimic the binding of certain peptides to their target proteins. This compound has also been used in the development of peptide-based drugs that target specific diseases. Additionally, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has been used in the study of the structure and function of membrane proteins.
Eigenschaften
IUPAC Name |
methyl 3-(2-bromophenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BrN2O6/c1-22(2,3)31-21(28)25-18(14-9-11-30-12-10-14)19(26)24-17(20(27)29-4)13-15-7-5-6-8-16(15)23/h5-8,14,17-18H,9-13H2,1-4H3,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFDSPCDRLKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)NC(CC2=CC=CC=C2Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methyl-4-[[3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]amino]benzoate](/img/structure/B7430505.png)
![Methyl 2-bromo-4-[[4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carbonyl]amino]benzoate](/img/structure/B7430519.png)
![tert-butyl N-[(3S,4R)-4-(4-methoxyphenyl)-1-[[2-methyl-4-(methylcarbamoyl)phenyl]carbamoyl]pyrrolidin-3-yl]carbamate](/img/structure/B7430533.png)
![5-bromo-N-[(4-bromo-2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7430537.png)
![tert-butyl N-[4-[[1-(2,4-dichlorophenyl)pyrazole-4-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B7430541.png)

![methyl (3S,4R)-1-[(6-carbamoyl-2-methylpyridin-3-yl)carbamoyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate](/img/structure/B7430555.png)
![N-(1,6-dimethyl-2-oxopyridin-3-yl)-1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]triazole-4-carboxamide](/img/structure/B7430558.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7430568.png)
![Tert-butyl 5-[[1-[(4-methoxyphenyl)methyl]azetidine-2-carbonyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7430584.png)
![1-[4-[[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]piperidin-1-yl]-2-(4-methylsulfonylphenyl)propan-2-ol](/img/structure/B7430595.png)
![4-[3-(6-Acetylnaphthalen-2-yl)oxy-2-hydroxypropyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7430601.png)
![2-(difluoromethyl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-nitroaniline](/img/structure/B7430608.png)
![N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide](/img/structure/B7430616.png)